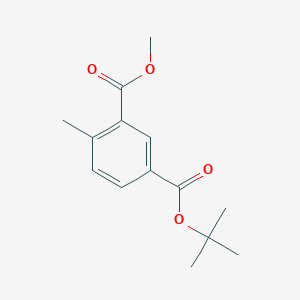

1-O-tert-butyl 3-O-methyl 4-methylbenzene-1,3-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-O-tert-butyl 3-O-methyl 4-methylbenzene-1,3-dicarboxylate, also known as methyl tert-butyl isophthalate (MTBI), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white, crystalline powder that is soluble in organic solvents and has a molecular weight of 308.36 g/mol.

Scientific Research Applications

Synthesis and Properties of Novel Polymers

One application involves the synthesis and characterization of ortho-linked polyamides derived from compounds structurally related to 1-O-tert-butyl 3-O-methyl 4-methylbenzene-1,3-dicarboxylate, focusing on their solubility, thermal stability, and mechanical properties. These polyamides exhibit significant thermal stability, high glass transition temperatures, and are capable of forming transparent, flexible films, highlighting their potential in high-performance material applications (Hsiao, Yang, & Chen, 2000).

Organic Synthesis Methods

Another research area explores the utility of tert-butyl peroxybenzoate (TBPB)-promoted α-methylation of 1,3-dicarbonyl compounds, offering a novel method for α-methylation which is essential in synthetic chemistry. This demonstrates the role of TBPB as both a methyl source and radical initiator, expanding the toolbox for organic synthesis (Guo, Wang, Jiang, & Yu, 2014).

Development of High-Performance Polyimides

Research into the development of novel polyimides incorporating tert-butyl side groups derived from related chemical structures to this compound has been conducted. These polyimides exhibit low dielectric constants, excellent solubility, and high glass transition temperatures, making them suitable for applications in electronics and aerospace industries (Chern & Tsai, 2008).

Antioxidant Activities

Investigations into the antioxidant activities of novel synthetic methylbenzenediol derivatives, which are structurally analogous to this compound, have demonstrated significant potential. These studies offer insights into the steric effects and radical scavenging abilities of these compounds, suggesting their usefulness in food science and pharmaceuticals (Huang, Jiang, Liao, Hou, & Weng, 2014).

Overcharge Protection in Lithium-Ion Batteries

Derivatives of related compounds have been synthesized as redox shuttle additives for lithium-ion batteries, exhibiting reversible redox behavior and improved solubility in commercial electrolytes. This research highlights the potential for enhancing the safety and longevity of lithium-ion batteries (Weng, Zhang, Redfern, Curtiss, & Amine, 2011).

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways of “1-O-tert-butyl 3-O-methyl 4-methylbenzene-1,3-dicarboxylate”. Given its structural complexity, it’s plausible that it could influence multiple pathways, leading to a range of downstream effects .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .

Result of Action

The molecular and cellular effects of “this compound” are currently unknown. Its effects would depend on its specific targets and the biochemical pathways it influences .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of “this compound”. For instance, extreme temperatures or pH levels might denature the compound or its targets, affecting its efficacy .

properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl 4-methylbenzene-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-9-6-7-10(8-11(9)13(16)17-5)12(15)18-14(2,3)4/h6-8H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLLNHQVTVUNPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazolo[1,5-a]pyridin-4-ylmethanamine](/img/structure/B2811140.png)

![3-cinnamyl-8-(3-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2811141.png)

![Methyl 3-({[4-(4-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2811143.png)

![N-(2-furylmethyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2811150.png)

![5-[(2,4-Dichlorophenyl)methylidene]-3-[4-(difluoromethoxy)phenyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2811156.png)

![Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2811157.png)

![2-[2,4,5-Trioxo-3-(prop-2-en-1-yl)imidazolidin-1-yl]acetic acid](/img/structure/B2811159.png)